

Improving the yield of Glycyrrhizic acid from natural sources.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycyrrhizic acid

Cat. No.: B7820763

[Get Quote](#)

Technical Support Center: Optimizing Glycyrrhizic Acid Yield

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of **Glycyrrhizic acid** from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting **Glycyrrhizic acid** from licorice root?

A1: The primary methods for extracting **Glycyrrhizic acid** include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and enzyme-assisted extraction.^{[1][2][3][4]} Solvent extraction is a traditional method, while UAE, MAE, and enzyme-assisted techniques are more advanced methods known to improve extraction efficiency and reduce extraction time.^{[2][4][5]}

Q2: How does Ultrasound-Assisted Extraction (UAE) improve the yield of **Glycyrrhizic acid**?

A2: Ultrasound-assisted extraction enhances the yield by using ultrasonic waves to create cavitation in the solvent.^{[6][7]} This process facilitates better solvent penetration into the plant material, increasing the release of **Glycyrrhizic acid** from the cellular matrix.^{[6][7]} Studies

have shown that UAE can significantly reduce extraction time by nearly half compared to conventional methods.[5]

Q3: What are the key parameters to optimize for Microwave-Assisted Extraction (MAE)?

A3: For effective Microwave-Assisted Extraction, it is crucial to optimize parameters such as extraction time, ethanol and ammonia concentrations, and the liquid-to-solid ratio.[2]

Appropriate MAE conditions can yield results equivalent to conventional methods but with a considerable reduction in time and solvent consumption.[2]

Q4: Can enzymatic treatment enhance the extraction of **Glycyrrhizic acid**?

A4: Yes, enzymatic pretreatment of licorice roots can be an effective method for increasing the total extraction yield of **Glycyrrhizic acid**.[4] Enzymes like cellulase can break down the plant cell wall, facilitating the release of intercellular compounds like **Glycyrrhizic acid**.[8] The yield of **Glycyrrhizic acid** has been shown to increase by over 30% when using enzyme-assisted extraction compared to traditional methods.[8]

Q5: What is the general biosynthetic pathway of **Glycyrrhizic acid** in licorice?

A5: The biosynthesis of **Glycyrrhizic acid** primarily follows the mevalonate (MVA) pathway.[9] It begins with the cyclization of 2,3-oxidosqualene to form β -amyrin.[9] Subsequent oxidative reactions at specific carbon positions, followed by glycosyl transfers to the hydroxyl group, lead to the formation of **Glycyrrhizic acid**.[9]

Troubleshooting Guides

Problem 1: Low yield of **Glycyrrhizic acid** using conventional solvent extraction.

Possible Cause	Troubleshooting Step
Inappropriate Solvent	The choice of solvent is critical. Ethanol, methanol, and water are commonly used. [1] A mixture of ethanol and water may be more effective than a single solvent. [1]
Suboptimal Extraction Parameters	Optimize extraction time and temperature. [1] For instance, an optimal temperature of 50°C for 60 minutes has been reported when using an ethanol/water mixture. [10] [11]
Poor Mass Transfer	Pre-treatment of the licorice root, such as grinding to a finer particle size, increases the surface area and can enhance the extraction yield. [1] [7]
Insufficient Extraction Cycles	Employing multiple extraction cycles can ensure a more complete extraction of Glycyrrhizic acid. [1]

Problem 2: Long extraction times are impacting experimental throughput.

Possible Cause	Troubleshooting Step
Use of Conventional Methods	Traditional methods like Soxhlet extraction can be time-consuming.
Inefficient Energy Input	Consider modern extraction techniques that utilize different energy sources to improve efficiency. [7]
Solution	Switch to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). UAE can achieve high extraction efficiency in as little as 20-34 minutes. [12] MAE can provide equivalent yields to conventional methods in just 4-5 minutes. [2]

Problem 3: Difficulty in purifying the extracted **Glycyrrhizic acid**.

Possible Cause	Troubleshooting Step
Presence of Impurities	The crude extract will contain other components like flavonoids and polysaccharides. [1]
Ineffective Purification Method	Utilize chromatographic techniques, such as column chromatography with a suitable stationary and mobile phase, to separate Glycyrrhizic acid from impurities. [1] Crystallization is another effective method; by adjusting temperature and concentration, Glycyrrhizic acid can be crystallized, leaving impurities in the solution. [1]

Data on Optimized Extraction Parameters and Yields

The following tables summarize quantitative data from various studies on improving **Glycyrrhizic acid** yield.

Table 1: Ultrasound-Assisted Extraction (UAE) Optimization

Parameter	Optimal Value	Yield of Glycyrrhizic Acid	Reference
Extraction Temperature	69 °C	3.414%	[6] [13]
Extraction Time	34 min	3.414%	[6] [13]
Methanol Concentration	57%	3.414%	[6] [13]
Solvent to Solute Ratio	30:1	36.4 mg/g	[3]
Ultrasonic Power	125 W	217.7 mg/g	[14]
Ultrasonic Frequency	55 kHz	217.7 mg/g	[14]

Table 2: Microwave-Assisted Extraction (MAE) Optimization

Parameter	Optimal Value	Yield of Glycyrrhizic Acid	Reference
Extraction Time	4-5 min	Equivalent to conventional methods	[2]
Ethanol Concentration	50-60% (v/v)	Equivalent to conventional methods	[2]
Ammonia Concentration	1-2% (v/v)	Equivalent to conventional methods	[2]
Liquid/Solid Ratio	10:1 (ml/g)	Equivalent to conventional methods	[2]
Water as Solvent	7 min	3.10%	[15]

Table 3: Enzyme-Assisted Extraction Optimization

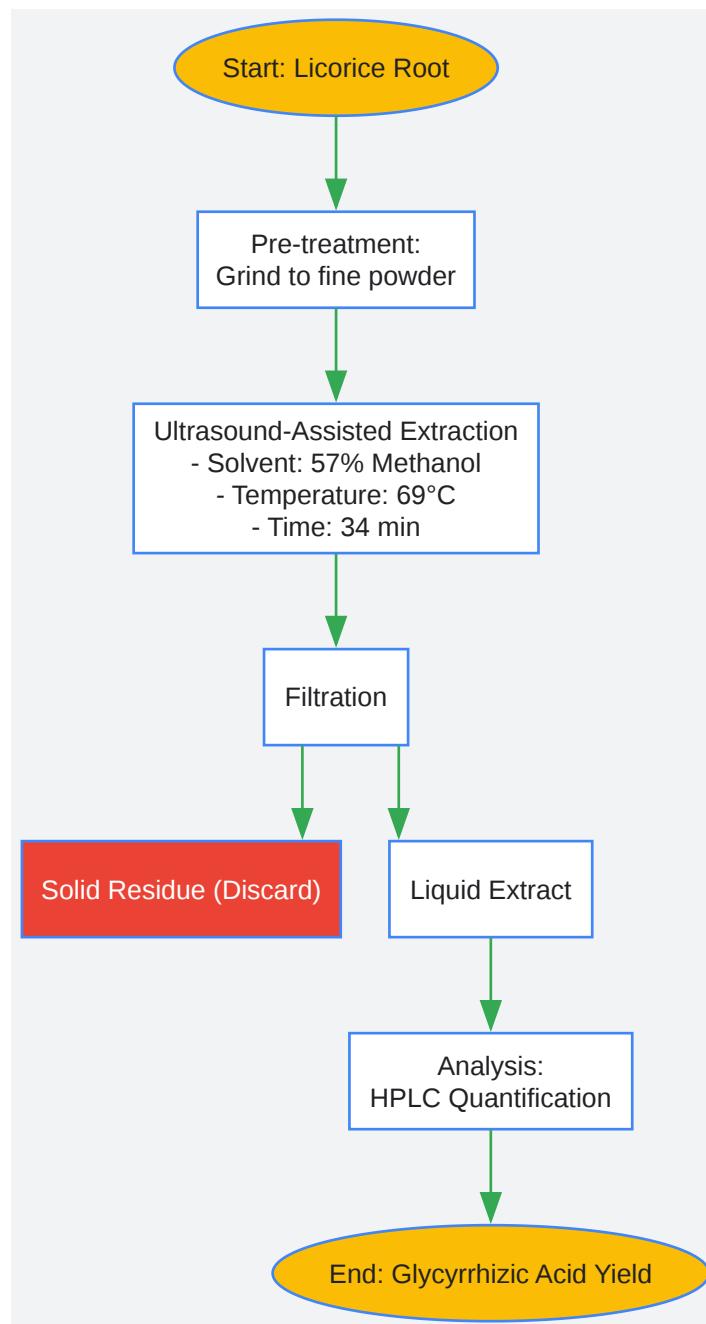
Parameter	Optimal Condition	Extraction Rate of Glycyrrhizic Acid	Reference
Enzyme Type	Pectinase:Cellulose (1:3 U/U)	90.44 ± 0.14%	[16]
Enzyme Dosage	175 U/g·Substrate	90.44 ± 0.14%	[16]
pH	5.5	90.44 ± 0.14%	[16]
Temperature	50 °C	90.44 ± 0.14%	[16]
Reaction Time	1 h	90.44 ± 0.14%	[16]

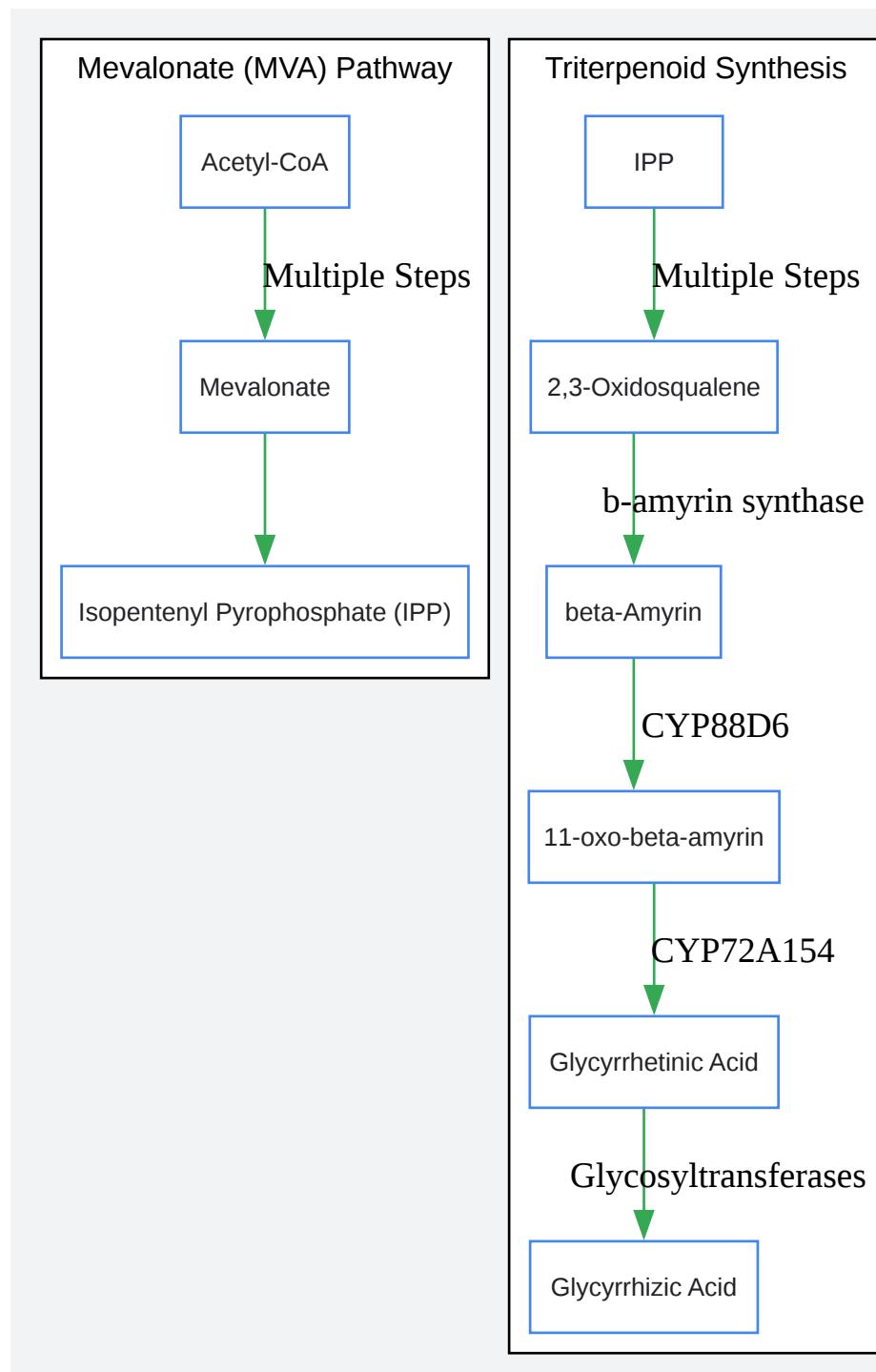
Experimental Protocols

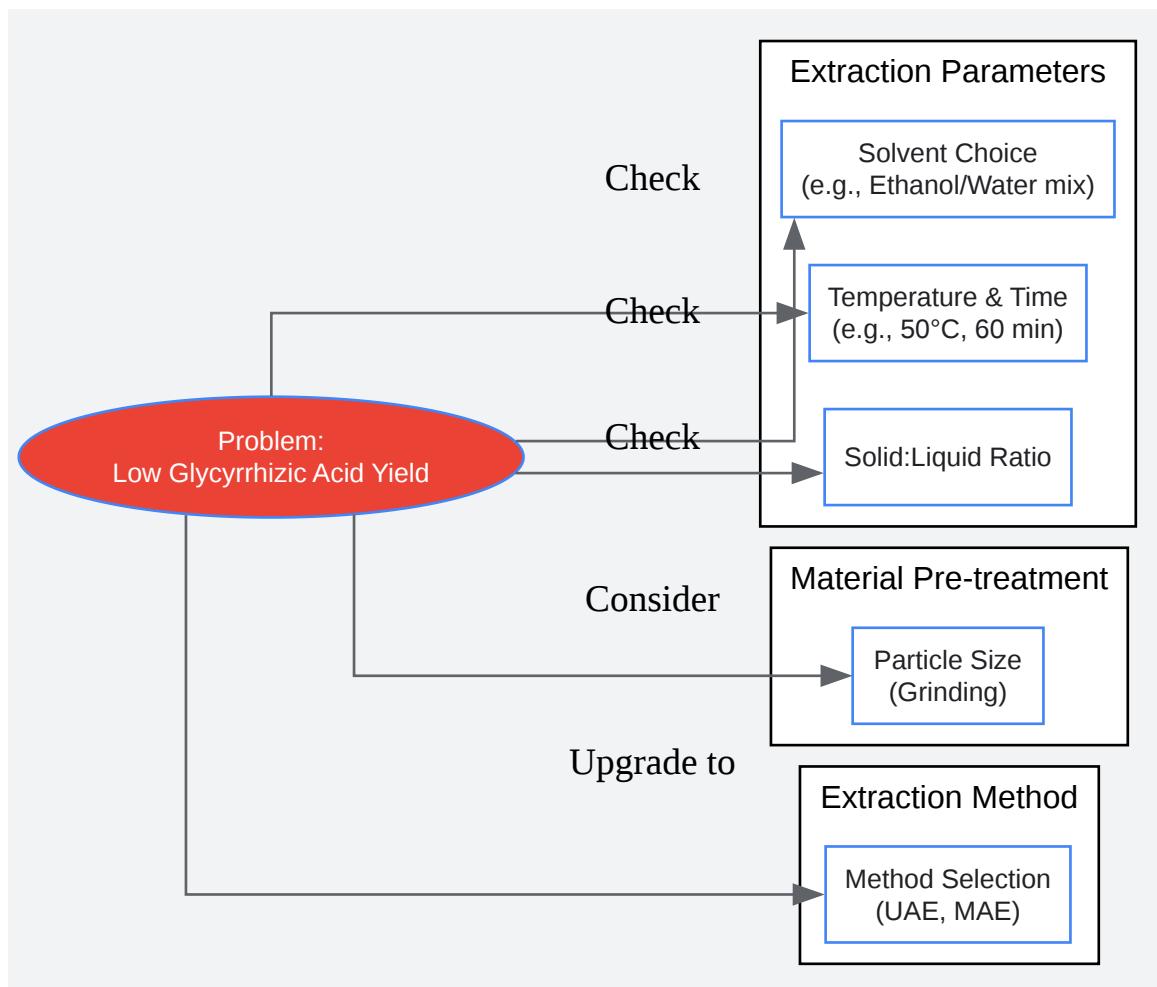
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Glycyrrhizic Acid

This protocol is based on optimized conditions identified through response surface methodology.[\[6\]](#)[\[13\]](#)

- Sample Preparation: Grind dried licorice root to a fine powder.
- Solvent Preparation: Prepare a 57% aqueous methanol solution.
- Extraction:
 - Mix the licorice powder with the 57% methanol solution.
 - Place the mixture in an ultrasonic bath.
 - Set the extraction temperature to 69°C.
 - Apply ultrasound for an extraction time of 34 minutes.
- Post-Extraction:
 - Filter the mixture to separate the extract from the solid residue.
 - The resulting liquid extract contains the **Glycyrrhizic acid**.
- Analysis: Analyze the **Glycyrrhizic acid** content in the extract using HPLC.


Protocol 2: Microwave-Assisted Extraction (MAE) of **Glycyrrhizic Acid**


This protocol outlines the general steps for MAE based on established optimal parameters.[\[2\]](#)


- Sample Preparation: Use powdered licorice root.
- Solvent Preparation: Prepare a solution of 50-60% ethanol containing 1-2% ammonia.
- Extraction:
 - Combine the licorice powder with the solvent in a microwave extraction vessel at a liquid-to-solid ratio of 10:1 (ml/g).
 - Place the vessel in a microwave extractor.
 - Apply microwave irradiation for an extraction time of 4-5 minutes.

- Post-Extraction:
 - Allow the vessel to cool.
 - Filter the extract to remove solid plant material.
- Analysis: Quantify the **Glycyrrhizic acid** in the filtrate using a suitable analytical method like HPLC.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The process of extracting glycyrrhizic acid from licorice root extract powder. [greenskybio.com]
- 2. Microwave-assisted extraction of glycyrrhizic acid from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. Optimized ultrasound-assisted extraction of glycyrrhizic acid from Glycyrrhiza glabra followed by one-pot hydrolysis to and nanoemulsified separation of glycyrrhetic acid for food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Particle size and root diameter effects on the extraction of glycyrrhizic acid from licorice using ultrasonic: Full factorial experimental design and response surface methodology [ifstrj.um.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of Glycyrrhizic Acid and Glabridin from Licorice [mdpi.com]
- 11. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijche.com [ijche.com]
- 13. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Focused Microwave-Assisted Extraction Versus Conventional Solvent Extraction of Glycyrrhizic Acid from Licorice Root | Scientific.Net [scientific.net]
- 16. ifoodmm.com [ifoodmm.com]
- To cite this document: BenchChem. [Improving the yield of Glycyrrhizic acid from natural sources.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7820763#improving-the-yield-of-glycyrrhizic-acid-from-natural-sources>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com